

Spectroscopic comparison of Disperse Red 151 and Disperse Red 1.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Disperse red 151	
Cat. No.:	B1619698	Get Quote

A Spectroscopic Showdown: Disperse Red 1 vs. Disperse Red 151

A comprehensive comparison of the spectroscopic properties of two key industrial azo dyes, Disperse Red 1 and **Disperse Red 151**, reveals distinct characteristics rooted in their molecular structures. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their spectral behavior in various solvents, supported by experimental data and protocols.

Disperse Red 1, a monoazo dye, and **Disperse Red 151**, a diazo dye, are both widely utilized in the textile industry for dyeing synthetic fibers. Their efficacy and coloristic properties are intrinsically linked to their light-absorbing characteristics, which can be quantified through spectroscopic analysis. Understanding these properties is crucial for optimizing dyeing processes, developing new dye formulations, and assessing their potential in other applications, including as probes in biological systems.

At a Glance: Spectroscopic Properties

A summary of the key spectroscopic data for Disperse Red 1 and a qualitative description for **Disperse Red 151** are presented below. While quantitative molar absorptivity data for **Disperse Red 151** is not readily available in the public domain, its characteristic as a "brilliant red" dye suggests strong absorption in the visible region.



Spectroscopic Property	Disperse Red 1	Disperse Red 151
Chemical Structure	C16H18N4O3	C27H25N5O5S
CAS Number	2872-52-8	61968-47-6
λmax (Acetone)	406 nm	Not Available
ε (Acetone)	3,208 L mol ⁻¹ cm ⁻¹ [1]	Not Available
λmax (Ethanol)	406 nm	Not Available
ε (Ethanol)	13,708 L mol ⁻¹ cm ⁻¹ [1]	Not Available
λmax (DMF)	406 nm	Not Available
ε (DMF)	15,846 L mol ⁻¹ cm ⁻¹ [1]	Not Available
λmax (Acetonitrile)	406 nm	Not Available
ε (Acetonitrile)	11,174 L mol ⁻¹ cm ⁻¹ [1]	Not Available
Solubility	Insoluble in water; soluble in ethanol, acetone, and benzene.	Soluble in various organic solvents.

Unpacking the Spectra: A Deeper Dive

The spectroscopic behavior of these dyes is a direct consequence of their molecular architecture.

Disperse Red 1 is a monoazo dye characterized by a single azo group (-N=N-) linking a p-nitroaniline moiety to an N,N-diethyl-p-phenylenediamine derivative. The absorption maximum (λ max) at approximately 406 nm in various organic solvents is attributed to $\pi \to \pi^*$ electronic transitions within the conjugated system of the molecule. The molar absorptivity (ϵ), a measure of how strongly the dye absorbs light at a specific wavelength, varies with the polarity of the solvent, indicating solvent-solute interactions that can influence the electronic distribution within the dye molecule.

Disperse Red 151, on the other hand, is a more complex diazo dye, containing two azo groups. This extended conjugation system is expected to result in a bathochromic shift (a shift



to longer wavelengths) of the absorption maximum compared to Disperse Red 1, which would be consistent with its "brilliant red" coloration. The presence of a sulfonamide group and an ester group further modifies its electronic and solubility properties. While specific λ max and molar absorptivity values in common solvents are not readily found in published literature, its application in polyester dyeing suggests it possesses high tinctorial strength.

Experimental Protocols: A Guide to Spectroscopic Analysis

The following provides a general methodology for the UV-Visible spectroscopic analysis of disperse dyes like Disperse Red 1 and **Disperse Red 151**.

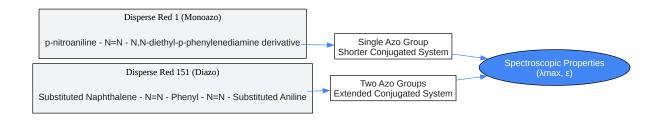
- 1. Materials and Reagents:
- Disperse dye of interest (high purity)
- Spectroscopic grade solvents (e.g., acetone, ethanol, dimethylformamide)
- · Volumetric flasks and pipettes
- UV-Visible spectrophotometer
- 2. Preparation of Stock and Standard Solutions:
- Accurately weigh a small amount of the disperse dye.
- Dissolve the dye in a suitable solvent to prepare a concentrated stock solution in a volumetric flask.
- Prepare a series of standard solutions of known concentrations by diluting the stock solution with the same solvent.
- 3. Spectroscopic Measurement:
- Set the wavelength range of the spectrophotometer to scan the visible region (typically 400-700 nm) and the near-UV region (200-400 nm).



- Use the pure solvent as a blank to zero the instrument.
- Record the absorbance spectra of each standard solution.
- Identify the wavelength of maximum absorbance (λmax).
- 4. Data Analysis:
- According to the Beer-Lambert law (A = εbc), the absorbance (A) is directly proportional to the molar absorptivity (ε), the path length of the cuvette (b, typically 1 cm), and the concentration of the dye (c).
- A calibration curve can be constructed by plotting absorbance at λmax versus the concentration of the standard solutions.
- The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb).

Visualizing the Structural Differences

The fundamental differences in the chemical structures of Disperse Red 1 and **Disperse Red**151 are the primary determinants of their distinct spectroscopic properties.



Click to download full resolution via product page

Caption: Structural comparison influencing spectroscopic properties.



In conclusion, while both Disperse Red 1 and **Disperse Red 151** are effective red dyes, their spectroscopic profiles are dictated by their distinct molecular frameworks. Disperse Red 1, with its simpler monoazo structure, exhibits a well-characterized absorption profile. **Disperse Red 151**'s more complex diazo structure suggests a red-shifted and potentially more intense absorption, a hypothesis that invites further quantitative spectroscopic investigation to fully elucidate its properties and optimize its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. C.I. Disperse Red 151 | 61968-47-6 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic comparison of Disperse Red 151 and Disperse Red 1.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619698#spectroscopic-comparison-of-disperse-red-151-and-disperse-red-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com